3-Methacryloxypropylmethyldimethoxysilane
Description
3-Methacryloxypropylmethyldimethoxysilane (MPMS) is a bifunctional organosilane coupling agent with the molecular formula C₁₁H₂₂O₄Si. Its structure comprises:
- A methacrylate group (CH₂=C(CH₃)COO-) enabling participation in free-radical polymerization.
- A methyldimethoxysilane group (CH₃Si(OCH₃)₂) capable of hydrolysis and condensation to form siloxane bonds with inorganic substrates.
MPMS is widely used to modify cellulose, polymers, and composites, enhancing interfacial adhesion between organic matrices (e.g., poly(methyl methacrylate), PMMA) and inorganic fillers (e.g., silica, carbon nanotubes). Studies demonstrate its effectiveness in dental resins, where it improves mechanical strength (flexural strength by ~6%) and thermal stability by promoting covalent bonding between cellulose microfibers and PMMA .
Structure
2D Structure
Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNXXQIQIHFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126906-17-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126906-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30932502 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14513-34-9 | |
| Record name | 3-Methacryloxypropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethoxymethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA4MBY7DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing 3-Methacryloxypropylmethyldimethoxysilane involves nucleophilic substitution between 3-chloropropylmethyldimethoxysilane and sodium methacrylate. This reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the methacrylate anion. The stoichiometric ratio of reactants is critical, with excess sodium methacrylate (1.2–1.5 equivalents) typically employed to drive the reaction to completion.
Catalytic System and Solvent Selection
Tetrabutylphosphonium bromide serves as a phase-transfer catalyst, enhancing the solubility of sodium methacrylate in the polar aprotic solvent N,N-dimethylformamide (DMF). The catalyst concentration (0.5–1.0 wt%) significantly impacts reaction kinetics, with higher loadings reducing reaction time but increasing post-processing complexity. DMF is preferred for its high dielectric constant (ε = 36.7), which stabilizes ionic intermediates and facilitates nucleophilic attack.
Temperature and Reaction Kinetics
The reaction proceeds in two distinct temperature phases:
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Initial heating : 50–95°C to dissolve reactants and initiate substitution.
-
Isothermal operation : 115°C maintained for 55 minutes to achieve >90% conversion.
Kinetic studies reveal an activation energy of 72.4 kJ/mol, with the rate-limiting step being the formation of the transition state complex between the methacrylate anion and chlorosilane.
Large-Scale Process Optimization
Industrial implementations (e.g., 150 kg chlorosilane batches) utilize jacketed synthesis kettles with high-shear agitators to maintain homogeneity. Post-reaction purification involves:
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Centrifugation : Separates crude product from NaCl byproducts at 60°C.
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Vacuum distillation : Two-stage process at -0.098 MPa removes DMF (55–100°C) and isolates pure product (BP 142–145°C at 5 mmHg).
Table 1: Key Parameters for Nucleophilic Substitution Method
Continuous Flow Hydrosilylation Approaches
Reactor Design Considerations
Critical continuous flow parameters include:
Challenges in Methoxysilane Adaptation
Substituting chlorosilanes with methoxysilanes introduces new complexities:
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Reduced reactivity : Methoxy groups decrease silane electrophilicity, requiring higher temperatures (ΔT ≈ +30°C).
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Byproduct formation : Methanol liberation necessitates in-line scrubbing systems.
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Catalyst poisoning : Methoxy groups adsorb preferentially on Pt surfaces, demanding catalyst regeneration cycles every 72 hours.
Comparative Analysis of Synthesis Routes
Yield and Scalability
The nucleophilic substitution method remains superior for large-scale production, offering:
Purity and Byproduct Management
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Nucleophilic route : Generates NaCl (0.9–1.2 kg/kg product) requiring aqueous waste treatment.
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Hydrosilylation : Produces oligomeric byproducts (8–12%) needing chromatographic removal.
Table 2: Economic and Environmental Comparison
Pilot-scale trials demonstrate 30% reduction in reaction time when applying 2.45 GHz microwave irradiation to nucleophilic substitutions. The dielectric heating selectively excites polar intermediates, lowering activation energy by 15%.
Chemical Reactions Analysis
3-Methacryloxypropylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of water and catalysts (acid or alkali), it undergoes hydrolysis and condensation to form polysiloxane coatings.
Polymerization: It can participate in free radical polymerization reactions to form cross-linked polymer networks.
Substitution Reactions: The methacryloxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include water, acids, bases, and free radical initiators. Major products formed from these reactions include polysiloxane coatings and cross-linked polymer networks .
Scientific Research Applications
3-Methacryloxypropylmethyldimethoxysilane has a wide range of scientific research applications, including:
Adhesives and Sealants: It enhances the bonding between organic polymers and inorganic materials, making it valuable in the production of adhesives and sealants.
Biomedical Applications: It is used in the synthesis of biocompatible materials for medical devices and implants.
Optical Materials: It is employed in the production of optical materials with improved mechanical properties and durability.
Mechanism of Action
The mechanism of action of 3-Methacryloxypropylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization reactions, while the silane group can react with hydroxyl groups on inorganic surfaces, leading to the formation of stable siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- MPMS vs. MPS : MPS has three methoxy groups (vs. two in MPMS), leading to faster hydrolysis and denser siloxane networks. However, MPMS’s methyl group improves hydrophobicity, reducing water uptake in composites .
- MPMS vs. OTES : OTES lacks a polymerizable group, making it unsuitable for covalent bonding with organic matrices. MPMS outperforms OTES in PMMA composites due to dual reactivity .
- MPMS vs. MPMS is preferred for systems requiring in situ polymerization .
A. Dental Composites
- MPMS : Increases flexural strength of PMMA-cellulose composites by 6% due to covalent bonding between methacrylate and PMMA. Also reduces water sorption compared to unmodified cellulose .
B. Membranes and Coatings
- MPS : Enhances antifouling properties in polyethersulfone (PES) membranes by improving MWCNT dispersion and interfacial adhesion. Proton conductivity reaches 0.16 S/cm in hybrid membranes .
- MPMS: Not typically used in membranes due to slower hydrolysis compared to MPS.
C. Hybrid Organic-Inorganic Materials
Biological Activity
3-Methacryloxypropylmethyldimethoxysilane (commonly referred to as 3-MPS) is a silane coupling agent with significant applications in various fields, including materials science, coatings, and biomedical engineering. This compound is known for its ability to enhance the adhesion between organic polymers and inorganic substrates, which is crucial in creating durable composite materials. This article aims to explore the biological activity of 3-MPS, focusing on its effects on cell behavior, biocompatibility, and potential applications in biomedical fields.
- Molecular Formula : C10H20O4Si
- Molecular Weight : 232.35 g/mol
- CAS Number : 14513-34-9
3-MPS exhibits biological activity primarily through its interaction with biological membranes and proteins. The presence of methacrylate groups allows for polymerization and cross-linking reactions, which can modify surface properties and enhance biocompatibility. The dimethoxysilane moiety facilitates bonding with silicate surfaces, promoting stability in biological environments.
Cell Adhesion and Proliferation
Research has demonstrated that 3-MPS can enhance cell adhesion and proliferation on various substrates. In a study examining the effects of silane coupling agents on fibroblast cells, it was found that surfaces treated with 3-MPS exhibited increased cell attachment compared to untreated controls.
| Treatment | Cell Adhesion (%) | Proliferation Rate (cells/mL) |
|---|---|---|
| Control | 45 | 1.2 x 10^5 |
| 3-MPS Treated | 75 | 2.5 x 10^5 |
This indicates a significant improvement in both adhesion and proliferation rates when using 3-MPS as a surface modifier.
Biocompatibility
The biocompatibility of 3-MPS has been evaluated in various in vitro studies. For instance, cytotoxicity assays conducted on human dermal fibroblasts revealed that concentrations up to 100 μg/mL did not induce significant cytotoxic effects, suggesting that 3-MPS is safe for use in biomedical applications.
Antimicrobial Properties
In addition to promoting cell adhesion, some studies have indicated that silane coupling agents like 3-MPS may possess antimicrobial properties. A study assessed the antimicrobial efficacy of coatings modified with silanes against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a reduction in bacterial colonization on surfaces treated with 3-MPS.
Case Study 1: Bone Tissue Engineering
A recent investigation into the use of 3-MPS in bone tissue engineering demonstrated its potential as a coating for scaffolds. The study reported enhanced osteoblast adhesion and mineralization on scaffolds treated with 3-MPS compared to untreated scaffolds. This suggests that 3-MPS could be beneficial for developing implants that promote bone healing.
Case Study 2: Dental Applications
In dental materials, the incorporation of 3-MPS into resin composites has shown improvements in bond strength to dentin. A comparative study found that resin composites modified with 3-MPS achieved higher shear bond strengths than those without silane treatment, indicating its role in enhancing adhesion properties crucial for dental restorations.
Q & A
Q. What are the optimal storage and handling conditions for 3-Methacryloxypropylmethyldimethoxysilane to prevent hydrolysis?
To maintain stability, store the compound at 2–8°C under an inert atmosphere (e.g., argon) to minimize moisture exposure, which triggers hydrolysis and gelation . Use airtight containers and ensure storage areas are dry and well-ventilated. During handling, employ moisture-free techniques (e.g., glove boxes or desiccators) and avoid contact with water or humidity. Pre-cool equipment before transferring the compound to reduce condensation risks.
Q. What personal protective equipment (PPE) is required for safe laboratory handling?
- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
- Eye/face protection : Safety glasses with side shields or face shields compliant with EN 166 or ANSI Z87.1 standards .
- Skin protection : Nitrile or neoprene gloves, inspected for integrity before use. Avoid latex due to potential permeability .
- Lab attire : Flame-resistant clothing and closed-toe shoes to mitigate fire hazards .
Q. How should accidental spills or exposure be managed?
- Spill containment : Use non-sparking tools to collect material into sealed containers. Avoid drainage systems .
- Skin/eye contact : Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer artificial respiration if breathing stops .
- Waste disposal : Treat as hazardous waste and comply with local regulations .
Advanced Research Questions
Q. What experimental methodologies are recommended for characterizing the hydrolytic stability of this compound?
- Kinetic studies : Monitor hydrolysis rates via Fourier-transform infrared spectroscopy (FTIR) to track Si–O–C bond cleavage (peaks at ~1,100 cm⁻¹) under controlled humidity .
- Gelation analysis : Use rheometry to measure viscosity changes over time under varying moisture levels (e.g., 10–90% RH) .
- Quantitative NMR : Employ NMR to identify hydrolysis byproducts (e.g., silanol intermediates) .
Q. How does this silane enhance interfacial adhesion in polymer composites, and how can this be quantified?
- Mechanism : The methacryloxy group copolymerizes with unsaturated polyester resins, while the silanol (from hydrolysis) bonds with inorganic substrates (e.g., glass fibers), forming covalent bridges .
- Quantification methods :
- Single-fiber pull-out tests : Measure interfacial shear strength (IFSS) using microdroplet composites .
- Dynamic mechanical analysis (DMA) : Assess storage modulus () and tan δ to evaluate stress transfer efficiency .
- Electron microscopy (SEM/TEM) : Visualize fiber-matrix interfaces pre/post aging to validate durability .
Q. What analytical techniques are suitable for resolving contradictions in reported thermal stability data?
Discrepancies in thermal decomposition temperatures (e.g., 258°C vs. 93°C flash point ) may arise from purity or testing conditions. To resolve:
- Thermogravimetric analysis (TGA) : Conduct under inert vs. oxidative atmospheres to isolate decomposition pathways.
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events linked to degradation.
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts to differentiate thermal vs. hydrolytic degradation .
Q. How can researchers optimize silane grafting density on silica nanoparticles for targeted applications?
- Surface activation : Pre-treat silica with plasma or acid/base washing to maximize hydroxyl groups .
- Grafting parameters : Vary reaction time (1–24 h), temperature (25–80°C), and silane concentration (1–10 wt%) in anhydrous toluene .
- Quantification : Use thermogravimetric analysis (TGA) to calculate weight loss attributed to silane decomposition (200–600°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
